methyl 7-(2-methyl-4-propionamidophenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

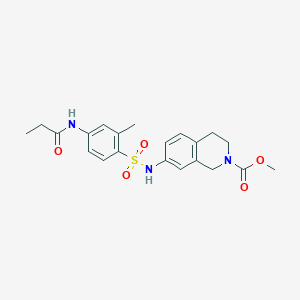

Methyl 7-(2-methyl-4-propionamidophenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic small molecule featuring a dihydroisoquinoline core substituted with a methyl carboxylate group at position 2 and a sulfonamido-linked phenyl ring at position 5. The phenyl ring is further modified with a 2-methyl-4-propionamido substituent, contributing to its unique steric and electronic properties.

Properties

IUPAC Name |

methyl 7-[[2-methyl-4-(propanoylamino)phenyl]sulfonylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O5S/c1-4-20(25)22-17-7-8-19(14(2)11-17)30(27,28)23-18-6-5-15-9-10-24(21(26)29-3)13-16(15)12-18/h5-8,11-12,23H,4,9-10,13H2,1-3H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABXKOBCDWEYFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Molecular Formula

- Molecular Formula: C19H24N2O4S

- Molecular Weight: 372.47 g/mol

Structure

The compound features a dihydroisoquinoline core with a sulfonamide group and a propionamide substitution, which may influence its biological interactions.

Research suggests that compounds similar to methyl 7-(2-methyl-4-propionamidophenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate may exert their effects through various mechanisms, including:

- Inhibition of Enzymatic Activity: Many isoquinoline derivatives are known to inhibit specific enzymes such as phosphodiesterases (PDEs) .

- Modulation of cGMP Levels: Some related compounds have been shown to increase intracellular cGMP concentrations, indicating potential cardiovascular effects .

Pharmacological Effects

The pharmacological effects of this compound are still under exploration, but the following activities have been noted in related studies:

- Antimicrobial Activity: Isoquinoline derivatives often show antimicrobial properties against various pathogens.

- Anticancer Properties: Some studies indicate that similar compounds can induce apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Enzyme Inhibition Studies : A study on a closely related isoquinoline derivative demonstrated potent inhibition of PDE5, suggesting that this compound may exhibit similar properties. The IC50 values were significantly lower than for other PDE isozymes, indicating selectivity .

- Antimicrobial Activity : Research has shown that isoquinoline derivatives possess antimicrobial properties. For instance, one study reported effective inhibition of bacterial growth in vitro against Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : In vitro studies on isoquinoline derivatives indicated their ability to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the activation of caspase pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Dihydroisoquinoline Derivatives

*Calculated molecular formula and weight based on structural similarity to .

Structural and Functional Insights

Substituent Effects :

- The propionamido group in the target compound introduces a bulkier and more lipophilic substituent compared to the methoxy group in CAS 1448067-24-0 . This could enhance hydrophobic interactions in biological targets but may reduce solubility.

- The ethyl carboxylate in compound 6d likely improves solubility in polar solvents compared to methyl esters, though at the cost of reduced metabolic stability.

Biological Relevance: Compounds with sulfonamido linkages (e.g., the target and CAS 1448067-24-0) are often explored as enzyme inhibitors (e.g., carbonic anhydrase or protease inhibitors) due to their ability to mimic transition states .

Safety and Handling :

- Safety protocols for cyclopropane-containing analogs (e.g., P201, P210 codes in ) emphasize precautions against heat and ignition sources, which may extend to the target compound due to shared reactive functional groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.